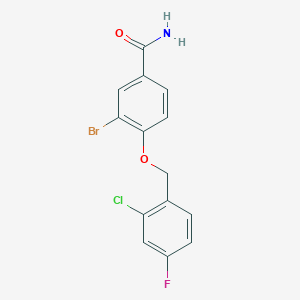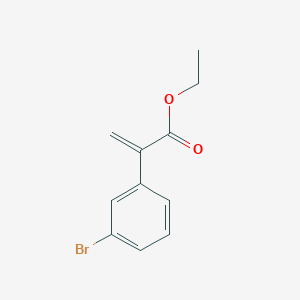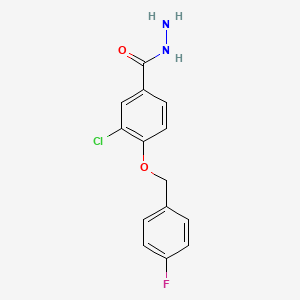
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C14H10BrClFNO2 and a molecular weight of 358.59 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a valuable building block in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of catalysts such as iron(III) bromide (FeBr3) for bromination and base catalysts for nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure can enhance its binding affinity to certain enzymes and receptors. This compound may act as an inhibitor or modulator of specific biological processes, depending on its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzamide is unique due to its specific combination of halogen atoms and benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H10BrClFNO2 |
|---|---|
Molekulargewicht |
358.59 g/mol |
IUPAC-Name |
3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H10BrClFNO2/c15-11-5-8(14(18)19)2-4-13(11)20-7-9-1-3-10(17)6-12(9)16/h1-6H,7H2,(H2,18,19) |
InChI-Schlüssel |
ABSUIKMWENTROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)



![2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)


![7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)


![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)


